2-(3-Fluorophenyl)thiazole-5-carbaldehyde basic properties
2-(3-Fluorophenyl)thiazole-5-carbaldehyde basic properties
An In-Depth Technical Guide to the Physicochemical and Basic Properties of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde
Abstract
The thiazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs due to its diverse biological activities and favorable pharmacokinetic properties. The introduction of a fluorophenyl moiety can further enhance metabolic stability and binding affinity. This guide presents a comprehensive framework for the synthesis, characterization, and evaluation of the basic properties of the novel compound 2-(3-Fluorophenyl)thiazole-5-carbaldehyde. As specific experimental data for this compound is not widely published, this document serves as a predictive and methodological whitepaper, outlining the necessary steps a research or drug development professional would undertake to fully characterize this molecule. We provide detailed protocols, predicted data based on established chemical principles, and the scientific rationale behind each step, establishing a self-validating system for its initial investigation.
Rationale and Synthetic Strategy
The strategic combination of a 2-phenylthiazole core with a fluorine atom at the meta-position of the phenyl ring and an aldehyde at the 5-position of the thiazole ring yields a molecule with significant potential. The aldehyde group serves as a versatile chemical handle for further derivatization, enabling its use in fragment-based drug discovery or as a key intermediate for more complex target molecules. The 3-fluoro substituent is expected to modulate the electronic properties and lipophilicity, potentially improving cell permeability and metabolic resistance.
Proposed Retrosynthetic Analysis
A reliable method for constructing the 2-arylthiazole core is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone or its equivalent. For 2-(3-Fluorophenyl)thiazole-5-carbaldehyde, the most direct precursors are 3-fluorothiobenzamide and a 3-carbon α-halo-aldehyde synthon.
Caption: Proposed synthetic workflow for 2-(3-Fluorophenyl)thiazole-5-carbaldehyde.
Experimental Protocol: Synthesis
Objective: To synthesize 2-(3-Fluorophenyl)thiazole-5-carbaldehyde.
Step 1: Synthesis of 3-Fluorothiobenzamide (Intermediate D)
-
To a stirred solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.55 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-fluorothiobenzamide as a solid.
Step 2: Synthesis of 2-(3-Fluorophenyl)-5-(chloromethyl)thiazole (Intermediate F)
-
Dissolve 3-fluorothiobenzamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add 1,3-dichloro-2-propanone (1.1 eq) to the solution at room temperature.
-
Heat the mixture to reflux (approx. 78 °C) for 3 hours.[1][2] The reaction involves an initial S-alkylation followed by intramolecular cyclization and dehydration.[3]
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is used in the next step without further purification.
Step 3: Synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde (Final Product H)
-
Dissolve the crude 2-(3-Fluorophenyl)-5-(chloromethyl)thiazole (1.0 eq) in chloroform.
-
Add hexamethylenetetramine (HMTA, urotropine) (1.2 eq) and heat the mixture to reflux for 6 hours (Sommelet reaction).
-
Cool the reaction and treat with aqueous HCl to hydrolyze the resulting salt.
-
Extract the product with dichloromethane, dry the organic phase over MgSO₄, and concentrate.
-
Purify the final compound by flash column chromatography on silica gel to afford 2-(3-Fluorophenyl)thiazole-5-carbaldehyde.
Structural Elucidation and Purity Assessment
Confirming the structure and purity of a novel compound is a critical, non-negotiable step. A combination of spectroscopic and chromatographic techniques must be employed.
Spectroscopic Characterization
The following table summarizes the predicted spectroscopic data for the target compound based on its structure and known chemical shift ranges for similar functional groups.
| Technique | Functional Group/Proton | Predicted Signal | Rationale |
| ¹H NMR | Aldehyde (-CHO) | δ 9.9-10.1 ppm (singlet, 1H) | Deshielded proton of the aldehyde group. |
| Thiazole (H-4) | δ 8.2-8.4 ppm (singlet, 1H) | Proton on the electron-deficient thiazole ring, adjacent to the aldehyde. | |
| Fluorophenyl (Ar-H) | δ 7.3-7.8 ppm (multiplet, 4H) | Complex splitting pattern due to F-H and H-H coupling. | |
| ¹³C NMR | Aldehyde (C=O) | δ 185-190 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Thiazole (C-2, C-4, C-5) | δ 165-175 (C2), 150-155 (C4), 130-135 (C5) | Shifts reflect the electronic environment of the heterocyclic ring. | |
| Fluorophenyl (Ar-C) | δ 115-165 ppm (multiple signals) | Includes a large C-F coupling constant for the carbon directly bonded to fluorine. | |
| ¹⁹F NMR | Aryl Fluoride (Ar-F) | δ -110 to -115 ppm (vs. CFCl₃) | Typical range for a meta-substituted fluorobenzene. |
| FT-IR | C=O Stretch (Aldehyde) | 1690-1710 cm⁻¹ (strong) | Strong, sharp absorption characteristic of a conjugated aldehyde. |
| C=N Stretch (Thiazole) | 1550-1600 cm⁻¹ | Characteristic imine stretch within the aromatic thiazole ring. | |
| C-F Stretch | 1100-1250 cm⁻¹ | Strong absorption indicating the presence of the C-F bond. | |
| Mass Spec (ESI+) | Molecular Ion [M+H]⁺ | m/z = 222.02 | Calculated for C₁₀H₇FNOS⁺. High-resolution mass spectrometry (HRMS) should confirm this to within 5 ppm. |
Protocol: Purity Determination by RP-HPLC
Objective: To determine the purity of the synthesized compound.
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute to 10 µg/mL with a 50:50 water/acetonitrile mixture.
-
Analysis: Inject 10 µL and integrate the peak area. Purity is expressed as the percentage of the main peak area relative to the total peak area. A purity of >95% is typically required for subsequent biological assays.
Physicochemical Properties: Prediction and Measurement
Physicochemical properties are paramount in drug development as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted and Experimental Properties
| Property | Predicted Value | Experimental Protocol | Significance in Drug Development |
| Molecular Weight | 221.24 g/mol | N/A (Calculated) | Influences diffusion and permeability; compounds <500 Da are preferred (Lipinski's Rule). |
| cLogP | 2.5 - 3.0 | Shake-Flask Method: Equilibrate compound in an octanol/water mixture. Measure concentration in each phase by UV-Vis or HPLC to determine the partition coefficient. | Measures lipophilicity. Affects solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | N/A (Calculated) | Predicts cell permeability. Values <140 Ų are associated with good oral bioavailability. |
| Aqueous Solubility | Low (<10 µg/mL) | Thermodynamic Solubility: Add excess solid to phosphate-buffered saline (pH 7.4). Shake at 25°C for 24h. Filter and measure the concentration of the saturated solution by HPLC. | Crucial for absorption. Poor solubility is a major hurdle in drug development. |
| Melting Point | 110 - 130 °C | Capillary Melting Point Apparatus: Place a small amount of dry powder in a capillary tube and heat slowly, recording the temperature range from the first liquid drop to complete liquefaction. | An indicator of purity and crystal lattice energy. |
| pKa (basic) | 1.5 - 2.5 | Potentiometric Titration or UV-pH Titration: Monitor changes in UV absorbance or pH upon titration with acid/base to determine the ionization constant of the thiazole nitrogen. | The thiazole nitrogen is weakly basic. pKa influences solubility and receptor interaction at physiological pH. |
Chemical Reactivity and Stability
Understanding the molecule's reactive sites is key to planning subsequent derivatization and assessing its stability.
Caption: Key reactive sites on 2-(3-Fluorophenyl)thiazole-5-carbaldehyde.
Key Reactions
-
Aldehyde Group: This is the primary site for modification. It readily undergoes reductive amination to form secondary amines, Wittig reactions to form alkenes, and oxidation to form the corresponding carboxylic acid. These transformations are fundamental for building a library of derivatives for structure-activity relationship (SAR) studies.
-
Thiazole Nitrogen: The nitrogen at position 3 is weakly basic and can be protonated or alkylated to form a thiazolium salt. This can alter the electronic properties and solubility of the molecule.
-
Thiazole C-4 Proton: The proton at C-4 is the most acidic proton on the ring (after the aldehyde) and could potentially be removed by a strong base, allowing for deuteration or functionalization.
Protocol: Preliminary Stability Assessment
Objective: To assess the stability of the compound under conditions relevant to biological assays and storage.
-
Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Working Solutions: Dilute the stock to 10 µM in three different aqueous buffers:
-
pH 5.0 (Acetate buffer)
-
pH 7.4 (Phosphate-buffered saline, PBS)
-
pH 9.0 (Tris buffer)
-
-
Incubation: Incubate aliquots of each solution at room temperature (25°C) and at an elevated temperature (40°C).
-
Analysis: At time points 0, 2, 8, and 24 hours, quench an aliquot with an equal volume of cold acetonitrile. Analyze the sample by the RP-HPLC method described in section 2.2.
-
Evaluation: Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at t=0. The compound is considered stable if >90% remains after 24 hours at the tested condition.
Conclusion
This guide provides a comprehensive, albeit predictive, technical overview of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde. We have proposed a robust synthetic route and outlined a complete suite of analytical and experimental protocols necessary to confirm its identity, purity, and core physicochemical properties. The true value of this molecule lies in its potential as a versatile building block. The strategic placement of the aldehyde and fluoro-substituent provides a foundation for extensive derivatization, enabling medicinal chemists to systematically explore its biological potential. The methodologies described herein represent the foundational work required before committing this promising scaffold to a full-scale drug discovery program.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
YouTube. Synthesis of Thiazoles. Available from: [Link]
-
CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Available from: [Link]
-
PubMed. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of thiazoles. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
- Google Patents. Preparation method of 3,4-substitituted thiobenzamide and application of 3,4-substitituted thiobenzamide in febuxostat synthesis.
- Google Patents. Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
- Google Patents. The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
